(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one (2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 325694-31-3
VCID: VC8444023
InChI: InChI=1S/C16H14N2OS2/c1-2-20-16-17-13-7-3-4-8-14(13)18(16)15(19)10-9-12-6-5-11-21-12/h3-11H,2H2,1H3/b10-9+
SMILES: CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=CS3
Molecular Formula: C16H14N2OS2
Molecular Weight: 314.4 g/mol

(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 325694-31-3

Cat. No.: VC8444023

Molecular Formula: C16H14N2OS2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one - 325694-31-3

Specification

CAS No. 325694-31-3
Molecular Formula C16H14N2OS2
Molecular Weight 314.4 g/mol
IUPAC Name (E)-1-(2-ethylsulfanylbenzimidazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C16H14N2OS2/c1-2-20-16-17-13-7-3-4-8-14(13)18(16)15(19)10-9-12-6-5-11-21-12/h3-11H,2H2,1H3/b10-9+
Standard InChI Key WVOIGNQBGYLJFA-MDZDMXLPSA-N
Isomeric SMILES CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CS3
SMILES CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=CS3
Canonical SMILES CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=CS3

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure comprises a benzimidazole scaffold substituted at the 1-position by a propenone group (C=O\text{C=O}) and at the 2-position by an ethylsulfanyl moiety (SC2H5\text{SC}_2\text{H}_5). The (E)-configuration of the α,β\alpha,\beta-unsaturated ketone is confirmed by the SMILES notation CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CS3\text{CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CS3} , which explicitly denotes the trans arrangement of the double bond. The thiophene ring at the terminal position introduces aromaticity and potential π-π stacking interactions, as observed in related benzimidazole-thiophene hybrids .

The InChIKey WVOIGNQBGYLJFA-MDZDMXLPSA-N\text{WVOIGNQBGYLJFA-MDZDMXLPSA-N} uniquely encodes stereochemical and connectivity details , while the Hirshfeld surface analysis of analogous compounds suggests that C–H···π interactions dominate crystal packing . For this molecule, dispersion forces likely outweigh electrostatic contributions in stabilizing its solid-state structure, a trend common in sulfur-containing heterocycles .

Electronic Characteristics

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p)\text{B3LYP/6-311++G(d,p)} level for similar benzimidazoles predict a HOMO-LUMO gap of 4.36 eV , indicating moderate electronic stability. The electrostatic potential map of this compound would likely show negative potentials localized on the carbonyl oxygen and thiophene sulfur atoms, with positive potentials at the benzimidazole NH regions . Such features influence reactivity, favoring nucleophilic attacks at electrophilic sites like the ketone group.

Synthesis and Physicochemical Profiling

Synthetic Routes

While no explicit synthesis is reported for this compound, analogous benzimidazoles are typically prepared via:

  • Condensation reactions between o-phenylenediamine derivatives and carbonyl compounds.

  • Alkylation of benzimidazole-thiols with ethyl halides to introduce the sulfanyl group .

For example, the ethylsulfanyl substituent may arise from the reaction of 2-mercaptobenzimidazole with ethyl iodide under basic conditions . Subsequent acylation with a thiophene-containing acryloyl chloride could yield the target molecule. Purification via column chromatography and recrystallization would ensure stereochemical purity, as evidenced by single-crystal X-ray diffraction data for related structures .

Physicochemical Data

Key properties compiled from PubChem , ChemBK , and VulcanChem include:

PropertyValue
Molecular FormulaC16H14N2OS2\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}\text{S}_{2}
Molecular Weight314.4 g/mol
XLogP3-AA4.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area86.5 Ų (estimated)

The absence of hydrogen bond donors and moderate hydrophobicity (LogP>4\text{LogP} > 4) suggest favorable membrane permeability, aligning with drug-like properties .

Intermolecular Interactions and Solid-State Behavior

Crystal Packing Analysis

In related benzimidazoles, Hirshfeld surface analyses quantify intermolecular contacts, revealing that van der Waals interactions (∼60%) and C–H···π bonds (∼25%) govern crystal stability . For this compound, the ethylsulfanyl group’s steric bulk may reduce close-packed arrangements, while the thiophene ring facilitates π-stacking. Energy framework calculations predict dispersion forces as the dominant contributor (∼70%) to lattice energy, with electrostatic terms playing a minor role .

Spectroscopic Characterization

Though experimental spectra are unavailable, predictions based on analogous molecules include:

  • IR: Strong absorption at ∼1700 cm1^{-1} (C=O stretch), ∼1250 cm1^{-1} (C–N of benzimidazole), and ∼690 cm1^{-1} (C–S) .

  • NMR: 1H^1\text{H} signals at δ 8.2–7.2 ppm (aromatic protons), δ 4.5 ppm (ethyl CH2_2), and δ 1.3 ppm (ethyl CH3_3) .

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